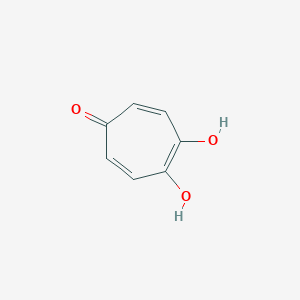

5-Hydroxytropolone

Description

Historical Development and Theoretical Significance of the Tropolone (B20159) System

The journey to understanding tropolones has been intertwined with the evolution of chemical theory, particularly the concepts of aromaticity beyond the confines of benzene (B151609) and its derivatives.

The initial encounters with tropolone derivatives were through the isolation of natural products. In the mid-1930s and early 1940s, chemists began to study and purify compounds from various trees, including the Western red cedar (Thuja plicata) and the Formosan cedar (Chamaecyparis taiwanensis), which led to the identification of the first tropolones. wikipedia.org One of the earliest recognized tropolone derivatives was stipitatic acid, isolated from Penicillium stipitatum in 1942 and structurally characterized in 1945. researchgate.net The name "tropolone" itself was coined in 1945 by M. J. S. Dewar, who recognized the potential aromatic properties of this class of compounds. wikipedia.org

The structural elucidation of these compounds was a significant challenge for chemists of the era. The seven-membered ring system was unfamiliar, and its properties did not align with those of typical aliphatic or aromatic compounds. Holger Erdtman's work on conifer tropolones was particularly important in structurally characterizing these natural products, a contribution recognized by both natural product and theoretical chemists. kth.se The synthesis of thujaplicins by Ralph Raphael further solidified the structural understanding of these novel molecules. wikipedia.org

The discovery of tropolones played a crucial role in expanding the concept of aromaticity beyond six-membered benzene rings. vedantu.com In 1945, Dewar proposed that tropones and tropolones could exhibit aromatic character. wikipedia.org This aromaticity is attributed to the polarization of the carbonyl group, which leads to a partial positive charge on the carbon atom and a partial negative charge on the oxygen atom. du.ac.in This polarization results in a resonance hybrid with a significant contribution from a dipolar structure where the seven-membered ring possesses a stable tropylium (B1234903) cation structure with six π-electrons, conforming to Hückel's (4n+2) π-electron rule for aromaticity. du.ac.inlibretexts.org

The high dipole moments of troponoids, such as tropone (B1200060) (4.17 D) and tropolone (3.53 D), provide experimental evidence for the contribution of these polarized resonance structures. du.ac.in Further evidence for the aromatic character of tropolones includes their resistance to hydrogenation, their ability to undergo diazo coupling, and their susceptibility to nitration, sulfonylation, and halogenation reactions, all characteristic of aromatic compounds. libretexts.org The lower than expected carbonyl stretching frequency in the infrared spectrum of tropolone also indicates a high degree of conjugation and polarity, supporting its non-benzenoid aromatic nature. du.ac.in

Discovery and Early Structural Elucidation of Tropolones

Positioning of 5-Hydroxytropolone within the Broader Tropolonoid Family

The tropolonoid family is a diverse group of natural products characterized by the presence of a tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one) core. byjus.com This family includes a wide array of compounds isolated from plants, fungi, and bacteria. researchgate.netasm.org Notable examples include colchicine (B1669291), hinokitiol (B123401) (β-thujaplicin), stipitatic acid, and puberulic acid. asm.orgrsc.org

This compound is a specific isomer within the dihydroxytropolone subclass. While tropolone itself has a hydroxyl group at the 2-position, this compound possesses an additional hydroxyl group on the seven-membered ring at the 5-position. It is important to distinguish it from other dihydroxylated isomers such as 3,7-dihydroxytropolone (B1196482). asm.orgnih.gov The synthesis of this compound has been achieved through methods like the persulfate oxidation of tropolone, which also yields other hydroxylated byproducts. conicet.gov.ar

The position of the hydroxyl group significantly influences the chemical and physical properties of the molecule. For instance, α-hydroxytropolones, which have a hydroxyl group adjacent to the carbonyl (at the 7-position), exhibit distinct properties due to the contiguous array of oxygen atoms, including a lower pKa compared to tropolone. nih.gov While not an α-hydroxytropolone, the presence of the hydroxyl group at the 5-position in this compound imparts specific characteristics and reactivity to the molecule, making it a subject of interest in synthetic and medicinal chemistry. oup.com

The study of various tropolonoids, including this compound, continues to be an active area of research, with investigations into their synthesis, biological activities, and potential applications. acs.orgresearchgate.netresearchgate.net

Structure

3D Structure

Properties

CAS No. |

15852-34-3 |

|---|---|

Molecular Formula |

C7H6O3 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

4,5-dihydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H |

InChI Key |

RHKLONPUIWSHCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=CC1=O)O)O |

Canonical SMILES |

C1=CC(=C(C=CC1=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Derivatization of 5 Hydroxytropolone

Strategic Approaches to the Tropolone (B20159) Core Synthesis

The construction of the seven-membered tropolone ring is most commonly achieved through ring expansion of more readily available six-membered precursors. nih.gov Key methodologies include intramolecular cyclizations, cycloaddition reactions, and cyclopropanation followed by ring-opening.

The Dieckmann condensation is an intramolecular cyclization of diesters using a base to form β-ketoesters. libretexts.org This reaction is particularly effective for creating five- and six-membered rings due to their inherent steric stability. libretexts.org In the context of tropolone synthesis, the Dieckmann cyclization serves as a crucial step to construct cyclic precursors that can be further elaborated into the seven-membered tropone (B1200060) system. For example, a synthetic route toward 4,5-benzotropone, a tropolone analog, utilizes a Dieckmann cyclization of a diester derived from o-xylylene (B1219910) dibromide to efficiently form a key six-membered ring intermediate. beilstein-journals.org This intermediate is then subjected to bromination and dehydrobromination to yield the final benzotropone structure. beilstein-journals.org This illustrates how intramolecular condensation reactions are a foundational strategy for building the carbocyclic frameworks that are precursors to substituted tropolones.

A highly effective and versatile method for synthesizing α-hydroxytropolones involves a [5+2] cycloaddition reaction using oxidopyrylium ylides. digitellinc.comcuny.edu This strategy typically begins with an α-hydroxy-γ-pyrone, which generates a reactive oxidopyrylium species in situ. cuny.edunih.gov This species then undergoes a cycloaddition with an alkyne to form an 8-oxabicyclo[3.2.1]octene intermediate. nih.govrsc.org

The key advantage of this intermolecular process is the ability to introduce a wide variety of substituents onto the tropolone core by simply changing the alkyne coupling partner, allowing for late-stage diversification. nih.gov Subsequent acid-mediated ring-opening of the bicyclic intermediate leads to the formation of the seven-membered α-hydroxytropolone ring. cuny.edursc.org Depending on the conditions, this ring-opening can be mediated by acids like BCl₃ to directly yield α-hydroxytropolones or by triflic acid to produce 7-methoxytropolones. cuny.edunih.gov This methodology has proven robust, enabling the synthesis of over 300 new troponoids and has even been adapted for solid-phase synthesis. digitellinc.comnih.gov

Table 1: Comparison of Ring-Opening Mediators in Oxidopyrylium Cycloaddition Route

| Mediator | Reactant | Primary Product(s) | Reference |

| Boron trichloride (B1173362) (BCl₃) | 8-oxabicyclo[3.2.1]octene | α-Hydroxytropolones, 7-Methoxytropolones | cuny.edu, nih.gov |

| Triflic acid (TfOH) | 8-oxabicyclo[3.2.1]octene | 7-Methoxytropolones, Furans | cuny.edu |

Ring expansion of six-membered carbocycles via cyclopropanation is a classic and widely used strategy for constructing the tropolone skeleton. nih.gov This approach involves the cyclopropanation of a cyclohexene, cyclohexadiene, or an aromatic benzene (B151609) derivative to form a bicyclo[4.1.0]heptane intermediate. nih.govnih.gov This strained bicyclic system then undergoes an electrocyclic ring-opening to expand into a seven-membered cycloheptatriene, which can be oxidized to the corresponding tropolone. rsc.orgnih.gov

A well-known variant of this method is the Buchner reaction, which involves the cyclopropanation of arenes with carbenes derived from diazo compounds. nih.gov Other techniques, such as Simmons-Smith cyclopropanation and the use of dihalocarbenes, have also been successfully applied. nih.gov For instance, the synthesis of γ-thujaplicin, a substituted tropolone, can be achieved from a phenol (B47542) derivative via Birch reduction, cyclopropanation with a dichlorocarbene, epoxidation, and finally an acid-catalyzed rearrangement to furnish the α-chlorotropone precursor. nih.gov This pathway highlights the modularity of the cyclopropanation/ring-opening sequence in accessing functionalized tropolones. researchgate.net

Oxidopyrylium Cycloaddition Routes to α-Hydroxytropolones

Regioselective Synthesis of 5-Hydroxytropolone

Achieving regioselectivity—the control of substituent placement on the tropolone ring—is a central challenge in synthesis. The regioselective synthesis of a specifically substituted compound like this compound depends critically on the strategic choice of starting materials and reaction pathways in the core synthesis methods described above.

While direct methods exclusively targeting the 5-hydroxy isomer are not commonly singled out under a specific name, regioselectivity is embedded within established synthetic routes. For example, in oxidopyrylium cycloaddition routes, the substitution pattern of the final tropolone is dictated by the structure of the alkyne used in the cycloaddition step. nih.gov To synthesize a this compound derivative, one would select an alkyne with substituents that, after the cycloaddition and ring-opening sequence, result in the desired placement of functional groups relative to the α-hydroxy group. Similarly, in cyclopropanation strategies, the regiochemical outcome is controlled by the substitution pattern of the initial six-membered ring precursor. nih.gov The synthesis of various substituted tropolones from benzene derivatives relies on this principle, where the existing substituents on the benzene ring direct the outcome of the cyclopropanation and subsequent rearrangement. nih.gov Therefore, the regioselective synthesis of this compound is achieved not by a unique reaction, but by the careful design and application of general tropolone synthesis methodologies with appropriately substituted precursors.

Synthesis of this compound Derivatives

The unique chemical properties of the tropolone ring make its functionalization a non-trivial task, often requiring conditions specifically tuned to avoid undesired rearrangements or reactions. Post-synthesis modification of the this compound core is essential for developing derivatives with tailored properties.

A primary strategy for derivatizing the tropolone ring involves halogenation to create a versatile synthetic handle for subsequent reactions. researchgate.netrsc.org The introduction of a halogen, such as bromine or chlorine, allows for a variety of functionalization reactions.

One powerful approach is the addition of nucleophiles, such as thiolates, to a halogenated α-hydroxytropolone. rsc.org This sequence allows for the synthesis of thioether-appended derivatives. These thioethers can be further oxidized, for example with mCPBA, to the corresponding sulfones, providing access to another class of derivatives with different electronic properties from the same precursor. rsc.org This halogenation/thiolate addition/oxidation sequence is highly efficient, capable of producing multiple unique α-hydroxytropolones in just a few steps from the parent compound. rsc.org

Another advanced method for regioselective functionalization is directed metalation. The use of a reagent such as TMPZnCl·LiCl enables the deprotonation of the tropolone scaffold at a specific position, creating a zincated intermediate. researchgate.net This organozinc species can then be trapped with various electrophiles, allowing for targeted functionalization through halogenation, acylation, allylation, or Negishi cross-coupling reactions. researchgate.net These modern synthetic methods provide robust pathways for the systematic modification of the this compound ring, enabling the creation of diverse chemical libraries.

Consideration of Green Chemistry Principles in Tropolone Synthesis Methodologies

The application of green chemistry principles to the synthesis of tropolones is an increasingly important area of focus, aiming to develop more sustainable and environmentally benign processes. sigmaaldrich.comresearchgate.net These principles address various aspects of a chemical synthesis, from the choice of starting materials to the minimization of waste and energy consumption. yale.eduacs.org

Key green chemistry principles relevant to tropolone synthesis include:

Atom Economy : This principle, developed by Barry Trost, emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy minimize the generation of byproducts, leading to less waste.

Use of Renewable Feedstocks : Whenever feasible, raw materials and feedstocks should be renewable rather than depleting. yale.edu Research into the biosynthesis of tropolones, for example, explores the use of natural pathways in organisms like Pseudomonas species, which can utilize renewable resources. researchgate.netacs.orgresearchgate.net

Less Hazardous Chemical Syntheses : Synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com This involves avoiding or replacing hazardous reagents and solvents with safer alternatives. skpharmteco.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized. acs.org Conducting reactions at ambient temperature and pressure, whenever possible, contributes to a greener process. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Catalysts are used in small amounts and can be recycled, reducing waste and often leading to more selective reactions.

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and can generate waste. acs.org The use of enzymes can sometimes circumvent the need for protecting groups due to their high specificity. acs.org

Recent research has explored more environmentally friendly conditions for synthesizing tropolone precursors. For instance, milder and more eco-friendly conditions have been reported for the synthesis of isopropyl catechols, which can serve as starting materials for certain tropolone derivatives. researchgate.net Additionally, facile and eco-friendly methods for synthesizing tropones and tropolones with fused heterocyclic rings have been described. semanticscholar.org

The development of sustainable production methods for polymers from agricultural waste also provides a model for how renewable feedstocks can be utilized in chemical manufacturing, a principle applicable to tropolone synthesis. mdpi.com The overarching goal of "safe and sustainable by design" in chemical production, as promoted by European Commission initiatives, encourages a holistic assessment of the safety and sustainability of chemicals and materials throughout their lifecycle. europa.eu

The following table summarizes the application of green chemistry principles in chemical synthesis:

| Green Chemistry Principle | Description | Relevance to Tropolone Synthesis |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. acs.org | Designing synthetic routes that minimize byproduct formation. |

| Use of Renewable Feedstocks | Utilize renewable rather than depleting raw materials. yale.edu | Exploring biosynthetic pathways and using bio-based starting materials. researchgate.netacs.org |

| Less Hazardous Chemical Syntheses | Employ and generate substances with minimal toxicity. skpharmteco.com | Replacing toxic reagents and solvents with safer alternatives. researchgate.net |

| Design for Energy Efficiency | Minimize the energy requirements of chemical processes. acs.org | Developing reactions that proceed at ambient temperature and pressure. |

| Catalysis | Use catalytic reagents in preference to stoichiometric ones. yale.edu | Employing catalysts to improve reaction efficiency and reduce waste. |

| Reduce Derivatives | Minimize or avoid the use of temporary protecting groups. acs.org | Designing more direct synthetic routes or using enzymatic transformations. |

Advanced Spectroscopic Characterization and Structural Investigations of 5 Hydroxytropolone

Infrared Spectroscopy and Conformational Analysis

Infrared (IR) spectroscopy, particularly when combined with fluorescence-dip techniques and jet-cooling, provides a powerful tool for probing the vibrational landscape of 5-hydroxytropolone. This methodology allows for the detailed characterization of its conformers and the influence of intramolecular hydrogen bonding.

Ground-state infrared spectra of the syn and anti conformers of jet-cooled this compound (5-HOTrOH) monomer have been successfully recorded without interference from each other by employing a fluorescence depletion method. capes.gov.bracs.orgacs.org This technique has enabled the observation of the "free" O-H stretch from the 5-hydroxy group, the intramolecularly hydrogen-bonded O-H stretch from the 2-hydroxy group, and the C-H stretch transitions for both conformers. capes.gov.bracs.orgacs.org The assignment of these vibrational bands is supported by comparisons with previous studies on bare tropolone (B20159) and is further validated by MP2 and DFT level vibrational frequency and intensity calculations. capes.gov.bracs.orgacs.org

The analysis of the O-H and C-H stretching modes reveals distinct spectral features for the syn and anti conformers of this compound. The "free" O-H stretch of the 5-hydroxy group manifests as sharp, single transitions. acs.org Specifically, the 5-OH stretch bands for the syn and anti conformers are located at 3654 cm⁻¹ and 3664 cm⁻¹, respectively. capes.gov.bracs.orgacs.org

In contrast, the O-H stretch fundamentals of the 2-hydroxy group, which is involved in the intramolecular hydrogen bond, are centered around 3170 cm⁻¹ for the syn conformer and 3195 cm⁻¹ for the anti conformer. capes.gov.bracs.orgacs.org Each conformer is predicted to exhibit four allowed C-H stretch transitions. capes.gov.bracs.orgacs.org For the anti conformer, there is a good correlation between the calculated and experimentally observed C-H stretch bands. capes.gov.br However, the spectrum for the syn conformer indicates the presence of Fermi resonance mixing. capes.gov.br

Table 1: Observed Infrared Frequencies (cm⁻¹) for Syn and Anti Conformers of this compound

| Vibrational Mode | Syn Conformer (cm⁻¹) | Anti Conformer (cm⁻¹) |

|---|---|---|

| 5-OH "free" stretch | 3654 | 3664 |

The presence of a strong intramolecular hydrogen bond in this compound significantly influences its vibrational spectrum. The bands corresponding to the intramolecularly hydrogen-bonded 2-hydroxy O-H stretch are extensively broadened in both the syn and anti conformers. capes.gov.bracs.orgacs.org These broad bands also exhibit a reproducible substructure with irregular spacing of approximately 10-15 cm⁻¹. capes.gov.bracs.orgacs.org This substructure is attributed to selective first-tier vibrational-state mixing, likely with a set of modes that are in a near two-to-one resonance with the O-H stretch. capes.gov.bracs.orgacs.org The structure of these bands is thought to be dominated by 2:1 Fermi resonant mixing with modes closely associated with the intramolecular proton tunneling coordinate. purdue.edu

The two stable conformers of this compound, syn and anti, arise from the different in-plane orientations of the 5-OH substituent relative to the 2-OH group. researchgate.net In the ground electronic state (S₀), the syn isomer is the more stable of the two. aip.org However, in the first excited singlet electronic state (S₁), this stability is reversed, with the anti conformer being more stable. aip.org

Fluorescence-dip infrared spectroscopy has been crucial in separately recording the ground-state infrared spectra of these two conformers. capes.gov.bracs.orgacs.org Analysis of the nuclear wave functions has revealed significant syn-anti mixing in the S₁ state, which is not observed in the S₀ state. aip.org This mixing explains the observation of syn-anti and anti-syn crossover transitions in the electronic spectra of this compound. aip.org Despite this, no evidence for syn-anti tunneling in the S₀ state has been found, even after excitation of the 2-OH stretch fundamental, which is likely due to a significant asymmetry in the double-minimum potential well for hydrogen atom tunneling. capes.gov.bracs.org

Effects of Intramolecular Hydrogen Bonding on Vibrational Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise atomic connectivity and chemical environment within the molecule can be determined.

While specific, complete ¹H and ¹³C NMR assignments for this compound are not detailed in the provided search results, the general approach to such assignments involves a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. scielo.brmdpi.com These techniques allow for the unambiguous assignment of all proton and carbon signals in the molecule. For complex molecules, computational methods are also often employed to support the experimental assignments. preprints.org The chemical shifts would be highly dependent on the solvent used for the measurement. preprints.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Application of Advanced NMR Techniques in Tropolone Chemistry (e.g., Heteronuclear Spin Population Inversion Method)

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the detailed structural elucidation of tropolone compounds. While standard ¹H and ¹³C NMR provide foundational information, more sophisticated methods are required to resolve complex structures and differentiate between similar isomers. spectroscopyonline.comoup.com

One such advanced technique is the heteronuclear spin population inversion (SPI) method. This method is particularly useful for assigning carbon signals in complex molecules by observing long-range couplings. In the study of manicol, a sesquiterpenoid hydroxytropolone, methylation resulted in three distinct dimethyl ethers. These isomers were successfully differentiated primarily through ¹³C NMR spectroscopy, including the application of the heteronuclear spin population inversion method. ird.frresearchgate.net This technique allowed for the definitive assignment of quaternary carbon resonances on the tropolone ring by observing long-range couplings with specific protons. ird.fr For instance, irradiation of the H-4 proton helped distinguish between the methoxyl groups in the different regioisomers. ird.fr

Solid-phase ¹³C NMR spectroscopy has also proven valuable in studying the tautomerism of hydroxytropolones. In solution, tropolones often undergo rapid hydrogen exchange, leading to averaged signals in the NMR spectrum. oup.com However, in the solid state, this tautomerism is inhibited. A study on o-, m-, and p-hydroxytropolones using solid-phase ¹³C NMR revealed that the hydrogen shift between the C-1 and C-2 oxygens was frozen on the NMR time-scale. This allowed for the determination of the major tautomeric form for each isomer. oup.com For example, o-hydroxytropolone was shown to exist predominantly as the 2,7-dihydroxytropone tautomer. oup.com

The chemical shifts observed in ¹³C NMR spectra are highly sensitive to the electronic environment of each carbon atom. In the case of tropolonate anions, the deprotonation from tropolone causes characteristic shifts. For instance, the 1,2-C signal of tetrabutylammonium (B224687) tropolonate in CD₃CN appears at a significantly lower field (184.4 ppm) compared to tropolone itself (172.7 ppm), while other signals shift to higher fields. acs.org

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Tropolone Derivatives This table is interactive. Users can sort columns to compare chemical shifts across different compounds.

| Compound | C-1/C-2 | C-3/C-7 | C-4/C-6 | C-5 | Solvent | Reference |

| Tropolone | 172.7 | - | - | - | CD₃CN | acs.org |

| Tetrabutylammonium Tropolonate | 184.4 | - | - | - | CD₃CN | acs.org |

| m-Hydroxytropolone (Solid) | 167.9/170.8 | 120.3/144.1 | 134.4/156.4 | 129.5 | - | oup.com |

| p-Hydroxytropolone (Solid) | 170.0/171.3 | 123.6/141.0 | 133.5/133.5 | 158.5 | - | oup.com |

Mass Spectrometry and Fragmentation Pathway Analysis of Tropolones

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of molecules by analyzing their fragmentation patterns upon ionization. wikipedia.org In tropolone chemistry, mass spectrometry reveals characteristic fragmentation pathways that aid in the identification and structural elucidation of these compounds.

When subjected to electron impact (EI) ionization, tropolones and their derivatives undergo specific fragmentation reactions. cdnsciencepub.com A common fragmentation pathway for 2-methoxytropone (B1212227) involves the elimination of a formyl radical (CHO·). Deuteration studies have confirmed that this process involves a specific rearrangement of the methoxyl group. This is followed by the sequential loss of carbon monoxide (CO) and a hydrogen radical from the tropolone ring, which are competing reactions. cdnsciencepub.com

The fragmentation of the molecular ion is a key feature in the mass spectrum. libretexts.org The molecular ion, being a radical cation, can break down into smaller fragment ions and neutral species. msu.edu For many tropolone derivatives, the loss of CO is a prominent fragmentation step. For example, in the mass spectrum of anhydrosepedonin dimethyl ether, the base peak corresponds to the loss of CO from the molecular ion (M-28), while a significant peak is also observed for the loss of a formyl radical (M-29). cdnsciencepub.com

The fragmentation patterns can be influenced by the substitution on the tropolone ring. In the case of dimethyl ethers of anhydrosepedonin, the elimination of a formyl radical is completely suppressed in one of the isomers. cdnsciencepub.com This highlights how different substitution patterns can lead to distinct and identifiable mass spectra.

Table 2: Key Fragmentation Pathways in Tropolone Mass Spectrometry This table is interactive. Users can filter by compound or fragmentation type.

| Compound Type | Initial Ion | Key Fragmentation | Neutral Loss | Resulting Ion | Reference |

| 2-Methoxytropone | M⁺· | Rearrangement & Cleavage | CHO· | [M-CHO]⁺ | cdnsciencepub.com |

| 2-Methoxytropone | M⁺· | Sequential Loss | CO, H· | [M-CO-H]⁺ | cdnsciencepub.com |

| Anhydrosepedonin Dimethyl Ether | M⁺· | CO Expulsion | CO | [M-CO]⁺ | cdnsciencepub.com |

| General Alkanes | M⁺· | C-C Cleavage | ·(CH₂)nCH₃ | Alkyl/Alkenyl Cations | libretexts.org |

| General Alcohols | M⁺· | C-C Cleavage | ·R | [M-R]⁺ | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmsu.edu For tropolones, UV-Vis spectra provide valuable information about their conjugated π-electron systems and the electronic transitions they can undergo.

The absorption of UV or visible radiation in organic molecules like this compound is typically restricted to functional groups called chromophores, which contain valence electrons of low excitation energy. shu.ac.uktanta.edu.eg The tropolone ring, with its conjugated system of double bonds and carbonyl group, acts as a chromophore. The electronic transitions observed are generally of two types: π → π* and n → π*. shu.ac.uk

π → π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically strong, with high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk

n → π transitions* involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms, to an antibonding π* orbital. These transitions are generally weaker, with molar absorptivities ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent environment can significantly affect the UV-Vis spectrum. Increasing solvent polarity often causes a "blue shift" (shift to shorter wavelengths) for n → π* transitions and a "red shift" (shift to longer wavelengths) for π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

Studies on tropolone have shown that in weakly interacting solvents, the main species responsible for fluorescence is the S₁, ¹(π,π*) state of the intramolecularly hydrogen-bonded molecule. researchgate.netrsc.org In acidic aqueous solutions (pH < 3), the intramolecular hydrogen bond is disrupted, while in basic solutions (pH > 8), the emitting species is the tropolonate anion. researchgate.netrsc.org The UV spectrum of manicol, a hydroxytropolone derivative, shows absorption maxima at 284 nm and 292 nm. researchgate.net

Table 3: UV-Vis Absorption Data for Tropolone Species This table is interactive. Users can sort by species or solvent to see the effect on absorption maxima.

| Species | Solvent | λmax (nm) | Transition Type | Reference |

| Tropolone | Cyclohexane | ~320, ~370 | n → π, π → π | researchgate.net |

| Tropolone (Protonated) | Water (pH 3) | ~240, ~310, ~360 | π → π | researchgate.net |

| Tropolonate Anion | Water (pH 12) | ~250, ~340, ~400 | π → π | researchgate.net |

| Manicol | - | 284, 292 | - | researchgate.net |

Computational Chemistry and Theoretical Studies on 5 Hydroxytropolone

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental in elucidating the intrinsic properties of 5-hydroxytropolone at the atomic and electronic levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study various aspects of drug design and formulation. mdpi.com For this compound, DFT calculations, often in conjunction with methods like Møller–Plesset perturbation theory (MP2), have been instrumental in confirming experimental observations, such as the assignment of vibrational frequencies for its different conformers. capes.gov.bracs.org DFT is particularly useful for predicting molecular geometries, reaction energetics, and other electronic properties with a good balance of accuracy and computational cost. wikipedia.orgcolumbia.edu

DFT applications extend to understanding intermolecular interactions, which is critical for predicting how this compound might interact with biological targets or other molecules in a formulation. mdpi.com The theory can help in identifying reactive sites and predicting the stability of different molecular arrangements. mdpi.com

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theoretical accuracy. For this compound, ab initio calculations, including Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), have been employed to explore its ground-state potential energy surface. aip.orgresearchgate.net These calculations are crucial for understanding isomerization processes and the stability of different conformers. aip.orgscience.govscience.gov

Specifically, HF and MP2 methods have been used to calculate the stationary points on the potential energy surface related to the syn-anti photoisomerization of this compound. aip.org It has been noted that including electron correlation at the MP2 level significantly affects the calculated energy barriers for these transformations. aip.org Vibrational frequency calculations at both HF and MP2 levels have also been performed to correlate theoretical predictions with experimental infrared spectra. capes.gov.bracs.orgaip.org

Table 1: Comparison of Computational Methods for this compound Studies

| Method | Focus of Application | Key Findings | Citations |

| DFT | Vibrational frequency and intensity calculations | Confirmed assignment of O-H and C-H stretch transitions for syn and anti conformers. | capes.gov.bracs.org |

| Hartree-Fock (HF) | Ground-state potential energy surface, isomerization pathways | Identified stationary points for 2-OH tunneling and 5-OH torsion. | aip.orgaip.org |

| MP2 | Ground-state potential energy surface, electron correlation effects | Showed a dramatic drop in the 2-OH tunneling barrier compared to HF, highlighting the importance of electron correlation. | capes.gov.bracs.orgaip.org |

| CASSCF/CASPT2 | Isomerization in ground and excited states | Predicted the relative stability of syn and anti conformers in both S0 and S1 states, explaining photoisomerization behavior. | aip.org |

Density Functional Theory (DFT) Applications

Electronic Structure and Aromaticity Considerations

The electronic structure of this compound is key to its chemical properties and reactivity. The tropolone (B20159) ring is a non-benzenoid aromatic system. Aromatic compounds are cyclic, planar, and possess a continuous ring of p-orbitals with a specific number of π-electrons (4n+2 according to Hückel's rule). nptel.ac.inlibretexts.org This delocalization of π-electrons results in enhanced stability. nptel.ac.in

In heterocyclic aromatic compounds, atoms other than carbon, such as oxygen or nitrogen, are part of the ring. pressbooks.pub In this compound, the seven-membered ring with its carbonyl and hydroxyl groups exhibits aromatic character. Computational studies help in quantifying this aromaticity by analyzing bond lengths, magnetic properties, and electron delocalization patterns. The electronic structure determines how the molecule interacts with light, which is fundamental to its photoisomerization behavior. aip.org

Conformational Energy Landscapes and Isomerism

This compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. The most studied are the syn and anti conformers, which differ in the orientation of the hydroxyl group at the 5-position relative to the tropolone ring. The conformational energy landscape describes the potential energy of the molecule as a function of these rotational angles. researchgate.netnih.govnih.gov

Computational studies have been essential in mapping this landscape. Ab initio calculations have shown that for the ground electronic state (S₀), two stable conformers, syn and anti, can exist in thermal equilibrium, with the syn isomer being the most stable, which aligns with experimental findings. acs.orgaip.org However, in the first excited electronic state (S₁), the order of stability is reversed, with the anti conformer being more stable. aip.org This change in stability upon electronic excitation is the driving force for photoisomerization. aip.org The energy barriers separating these conformers on the potential energy surface have also been calculated, providing insight into the dynamics of their interconversion. acs.orgaip.org

Table 2: Calculated and Observed Vibrational Frequencies (cm⁻¹) for syn and anti this compound

| Vibrational Mode | syn Conformer (Observed) | anti Conformer (Observed) | Computational Method | Citations |

| 5-OH Stretch | 3654 | 3664 | MP2 and DFT | capes.gov.bracs.org |

| 2-OH Stretch (H-bonded) | 3170 | 3195 | MP2 and DFT | capes.gov.bracs.org |

Isomerism in molecules with the general formula C₅H₇X, which is structurally related to parts of the this compound framework, can be quite complex, involving structural, geometrical (E/Z), and optical (R/S) isomers. docbrown.info

Quantitative Structure-Activity Relationship (QSAR) Modeling of Tropolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds, thus guiding drug discovery efforts. nih.govnih.gov

For tropolone derivatives, QSAR studies can be employed to understand how different substituents on the tropolone ring affect a particular biological activity, for instance, their potential as enzyme inhibitors. These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties). rsc.orgresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop the predictive model. nih.gov While specific QSAR studies focused solely on this compound are not detailed in the provided context, the methodology is broadly applicable to its derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions (General Tropolone Derivatives)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comchemrxiv.org In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as a tropolone derivative, interacts with its biological target, typically a protein. mdpi.comnih.govresearchgate.net

By simulating the ligand-protein complex in a realistic environment (e.g., in water), MD can reveal the dynamic nature of the binding process, including conformational changes in both the ligand and the protein. mdpi.comchemrxiv.org These simulations can help to:

Assess the stability of the ligand-protein complex over time. mdpi.com

Identify key amino acid residues involved in the binding interaction. nih.gov

Calculate the binding free energy, which is a measure of the binding affinity. researchgate.net

For tropolone derivatives, MD simulations can be used to understand their mechanism of action at a molecular level, providing a dynamic picture that complements the static information obtained from methods like molecular docking. nih.govmdpi.com This information is invaluable for optimizing the structure of lead compounds to improve their potency and selectivity. mdpi.com

Coordination Chemistry of 5 Hydroxytropolone: Metal Chelation and Complex Formation

Ligand Properties of the 2-Hydroxycyclohepta-2,4,6-trien-1-one Moiety

The core structure responsible for the chelating ability of 5-hydroxytropolone is the 2-hydroxycyclohepta-2,4,6-trien-1-one, commonly known as tropolone (B20159). Tropolone is a non-benzenoid aromatic compound that acts as a highly effective ligand precursor. ebi.ac.ukwikipedia.org Its properties as a ligand are defined by several key features:

Bidentate Chelation : Tropolone functions as a monoanionic bidentate ligand. wikipedia.orgsavemyexams.com Upon deprotonation of the acidic hydroxyl group (pKa ≈ 6.9), the resulting tropolonate anion coordinates to a metal center through the two oxygen atoms—the hydroxyl oxygen and the carbonyl oxygen. wikipedia.orgresearchgate.net This forms a stable, five-membered chelate ring. researchgate.netiucr.org

Lewis Base Character : The oxygen atoms in the tropolonate anion each possess lone pairs of electrons, allowing the ligand to act as a Lewis base, donating electron density to the metal ion, which acts as a Lewis acid. savemyexams.comlibretexts.org

Compact Bite Angle : The geometry of the tropolone ring results in a compact structure and a relatively small "bite angle" (the O-M-O angle within the chelate ring). For instance, the O-Rh-O bite angle in some rhodium(I) tropolonato complexes is around 77-80°, which is smaller than that of analogous β-diketone complexes (approx. 90°). researchgate.netajol.info This smaller bite angle can facilitate the formation of complexes with higher coordination numbers. researchgate.netajol.info

Electronic Properties : The tropolone ring has a unique electronic structure. The carbonyl group is highly polarized, and there is significant hydrogen bonding between the hydroxyl and carbonyl groups, leading to rapid tautomerization. wikipedia.org This electronic nature contributes to its strong binding affinity for various metal ions, particularly transition metals. ebi.ac.uk The planarity and potential for π-π stacking interactions also influence the structure of its metal complexes. researchgate.netajol.info

Mechanisms of Metal Ion Chelation by Hydroxytropolones

The chelation of metal ions by hydroxytropolones like this compound is a well-defined process that occurs in solution. The primary mechanism involves the following steps:

Deprotonation : The tropolone moiety is acidic due to the hydroxyl group. In the presence of a metal ion, especially in a suitable solvent, the hydroxyl proton is lost. This deprotonation is often facilitated by the metal ion itself, which polarizes the O-H bond, or by the basicity of the reaction medium. The resulting species is the tropolonate anion. wikipedia.orgnih.gov

Coordinate Bond Formation : The negatively charged oxygen atom (from the deprotonated hydroxyl group) and the lone pair-bearing carbonyl oxygen atom then coordinate simultaneously to the metal center. libretexts.org This forms two coordinate covalent bonds, resulting in the stable five-membered chelate ring structure. researchgate.net

Modeling studies and experimental data on various α-hydroxytropolones confirm that the hydroxyl and adjacent carbonyl groups are primarily responsible for binding metals. researchgate.netnih.gov

Characterization of this compound Metal Complexes

Metal complexes of this compound and other tropolone derivatives are characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and electronic properties. Key methods include:

X-ray Crystallography : This is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles (including the bite angle), coordination geometry (e.g., square-planar, octahedral), and intermolecular interactions like π-π stacking. researchgate.netajol.infonih.gov For example, the structure of a palladium(II) complex with a tropolonate ligand, [Pd(C₇H₅O₂)Cl(C₁₈H₁₅P)], was shown to have a distorted square-planar geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of these complexes in solution. Changes in the chemical shifts of the tropolone ring protons and carbons upon coordination provide evidence of metal-ligand binding. ajol.info

Infrared (IR) Spectroscopy : IR spectroscopy is useful for observing the coordination of the carbonyl group. A shift in the C=O stretching frequency to a lower wavenumber upon complexation indicates that the carbonyl oxygen is involved in bonding to the metal center.

UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

The table below summarizes data for representative tropolonato metal complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature(s) | Reference(s) |

| [Pd(TropBr₃)Br(PCy₃)] | Pd(II) | Square Planar | Five-membered chelate ring, Br...Br interactions | researchgate.net |

| [Rh(Trop)(CO)(PPh₃)] | Rh(I) | Square Planar | Small bite angle (O-Rh-O) | ajol.info |

| [Cu(O₂C₇H₅)₂] | Cu(II) | Square Planar | Bidentate coordination of two tropolonate ligands | wikipedia.org |

| Bis(5-octyloxytropolonato)copper | Cu(II) | Rod-like, Calamitic | Shows liquid crystal (mesogenic) properties | researchgate.net |

| Manicol in HIV-1 RT Active Site | Mn(II) | Octahedral (in situ) | Divalent metal chelation by the α-hydroxytropolone moiety | nih.gov |

This table is interactive. Click on the headers to sort the data.

Catalytic Applications of Tropolone Metal Complexes (General)

The unique structural and electronic properties of tropolone ligands make their metal complexes suitable for use in homogeneous catalysis. The stability of the tropolonato-metal bond and the specific coordination geometries they enforce are crucial to their catalytic activity. uj.ac.za While research into this compound itself is specific, the broader class of tropolone complexes has shown promise in several catalytic transformations.

The use of functionalized ligands is a well-established method for enhancing selectivity and reaction rates in catalysis. uj.ac.za Tropolone derivatives, by acting as stabilizing ancillary ligands, can influence the outcome of catalytic cycles involving metal centers like rhodium, yttrium, and copper. iucr.orgajol.infouj.ac.za

The table below lists some catalytic applications of tropolone-type metal complexes.

| Metal Complex Type | Metal Center | Catalytic Reaction | Application Area | Reference(s) |

| Yttrium-aminotroponiminato | Y | Alkyne Hydroamination | Organic Synthesis | uj.ac.za |

| [Rh(Trop)(diop)] | Rh | Asymmetric Hydrosilation | Chiral Synthesis | uj.ac.za |

| Copper-tropolone | Cu | Aerobic Oxidation of Phenols | Industrial Chemistry | iucr.org |

| Rhodium-tropolone | Rh | Hydroformylation, Carbonylation | Industrial Chemistry | ajol.info |

| Aminotroponiminate (ATI) | Various | Polymerization, Cyanosilylation | Polymer & Organic Synthesis | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Molecular Mechanisms of Biological Activities Associated with 5 Hydroxytropolone

Enzyme Inhibition Mechanisms

A significant aspect of the biological activity of α-hydroxytropolones, including 5-hydroxytropolone, is their capacity to inhibit enzymes that rely on divalent metal ions for their catalytic function. acs.orgasm.org This inhibitory action is largely attributed to the unique structural arrangement of three contiguous oxygen atoms on the tropolone (B20159) ring, which facilitates the chelation of metal ions within the enzyme's active site. asm.org

Inositol (B14025) Monophosphatase (IMPase): Mono- and polyhydroxytropolones are potent inhibitors of inositol monophosphatase. acs.org Modeling studies suggest that this inhibition occurs through a novel mechanism involving the chelation of the two magnesium ions present in the active site. acs.org The minimal structure required for this inhibition is α-hydroxytropolone, which demonstrates an IC₅₀ of 75 µM. nih.gov The hydroxyl groups of the α-hydroxytropolone are primarily responsible for binding to these metal ions. nih.gov This interaction is dependent on the presence of at least three contiguous, unprotected oxygen atoms on the seven-membered ring. acs.org The inhibition of IMPase by tropolone analogues is competitive. tandfonline.com

Alkaline Phosphatase (APase): Hydroxytropolones also inhibit other bimetallic enzymes such as alkaline phosphatase. acs.org The mode of inhibition for APase by these compounds can be either competitive or uncompetitive. acs.orgresearchgate.net

Dopamine (B1211576) β-Monooxygenase (DBM): Similar to alkaline phosphatase, dopamine β-monooxygenase is another divalent metal ion-dependent enzyme that is inhibited by hydroxytropolones in either a competitive or uncompetitive manner. acs.orgresearchgate.net Tropolone itself is a known inhibitor of dopamine β-hydroxylase (DBH), also known as dopamine β-monooxygenase. wikipedia.orgwikidoc.org

The following table summarizes the inhibition of these enzymes by hydroxytropolones:

| Enzyme | Inhibition Mechanism | Key Findings |

|---|---|---|

| Inositol Monophosphatase (IMPase) | Competitive | Inhibition occurs via chelation of two Mg²⁺ ions in the active site. α-Hydroxytropolone is the minimal structure for inhibition. acs.orgnih.gov |

| Alkaline Phosphatase (APase) | Competitive or Uncompetitive | Inhibited by hydroxytropolones. acs.orgresearchgate.net |

| Dopamine β-Monooxygenase (DBM) | Competitive or Uncompetitive | Inhibited by hydroxytropolones. acs.orgresearchgate.net |

α-Hydroxytropolones (αHTs) have been identified as a class of inhibitors effective against Ribonuclease H (RNase H) from various sources, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and humans. researchgate.netnih.gov The mechanism of inhibition is complex and involves binding to the active site, which contains essential divalent metal ions. researchgate.netasm.org

Hydroxylated tropolone derivatives, such as β-thujaplicinol, have been shown to be potent and selective inhibitors of the RNase H activity of HIV-1 reverse transcriptase. oup.com The 2,7-dihydroxy function of these tropolone analogs is crucial for their activity, likely due to their role in chelating metal ions at the RNase H active site. oup.com Studies with 3,7-dihydroxytropolones suggest that these compounds inhibit the RT RNase H activity by binding the Mg²⁺ ions in the active site. asm.org This is supported by the observation that their inhibitory potency is sensitive to magnesium concentration. asm.orgnih.gov

Despite binding to the active site, the inhibition of human RNase H1 by α-hydroxytropolones is noncompetitive. researchgate.netnih.gov Kinetic studies have shown that while the inhibitor binds to the active site, the inhibition is not competitive with the substrate. researchgate.netnih.gov This suggests that traditional noncompetitive and mixed inhibition models may not fully explain the mechanism. researchgate.netnih.gov Instead, a model has been proposed where the inhibitor binds to the active site and modulates substrate binding. researchgate.netnih.gov This type of inhibition is characterized by a reduction in the maximum reaction rate (Vmax) without a significant change in the Michaelis constant (Km). researchgate.net

A proposed model for the noncompetitive inhibition of human RNase H1 by α-hydroxytropolones involves the stabilization of an inactive enzyme-substrate-inhibitor (ESI) complex. researchgate.netnih.gov In this model, the binding of the α-hydroxytropolone to the active site facilitates the formation of this inactive ternary complex, thereby preventing the catalytic turnover of the substrate. researchgate.netnih.gov This mechanism clarifies how these compounds can be noncompetitive inhibitors while still binding to the active site. researchgate.netnih.gov

The table below provides a summary of the inhibition kinetics of human RNase H1 by α-hydroxytropolones:

| Inhibitor Type | Binding Site | Effect on Vmax | Effect on Km | Proposed Mechanism |

|---|---|---|---|---|

| α-Hydroxytropolones | Active Site | Reduced | Unchanged or Reduced | Stabilization of an inactive enzyme-substrate-inhibitor complex. researchgate.netnih.govresearchgate.net |

7-Hydroxytropolone has been identified as an inhibitor of aminoglycoside-2"-O-adenylyltransferase (ANT(2")), an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. asm.orgnih.gov The inhibition is competitive with respect to the cosubstrate ATP, with a reported Ki of 10µM, and appears to be non-competitive with respect to tobramycin. asm.orgnih.govresearchgate.net The unique vicinal arrangement of oxygens in 7-hydroxytropolone is believed to be crucial for this inhibitory activity. asm.orgnih.gov

Research has shown that while tropolone itself has no effect on the enzyme's activity, the presence of a hydroxyl group at the 7-position confers maximum inhibitory activity. asm.org In contrast, this compound shows significantly diminished activity. nih.gov Combinations of 7-hydroxytropolone with appropriate aminoglycoside substrates have demonstrated activity against resistant bacteria that possess the adenylyltransferase. asm.orgnih.gov

The following table summarizes the inhibitory effects of tropolone derivatives on ANT(2"):

| Compound | Inhibition of ANT(2") Activity at 100 µg/mL |

|---|---|

| Tropolone | 0% asm.org |

| 7-Hydroxytropolone | 100% asm.org |

| This compound | 59% nih.gov |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. guidetopharmacology.orgmdpi.com The activity of these enzymes is dependent on a Zn²⁺ cofactor. guidetopharmacology.org While direct studies on the modulation of HDAC activity by this compound are not extensively detailed in the provided context, the known ability of hydroxytropolones to chelate divalent metal ions suggests a potential mechanism for interaction. Given that HDACs belong to the class of zinc-dependent enzymes, it is plausible that this compound could modulate their activity by interacting with the Zn²⁺ ion in the active site, similar to its mechanism with other metalloenzymes. However, further specific research is required to fully elucidate the nature and extent of this interaction.

Noncompetitive Inhibition Binding Modes

Inhibition of Aminoglycoside-2"-O-adenylyltransferase (ANT(2"))

Antimicrobial Mechanisms of Action

The antimicrobial properties of this compound and related α-hydroxytropolones are attributed to their ability to interfere with essential bacterial processes. Their action is often linked to their metal-chelating properties, which disrupt enzymatic functions vital for bacterial survival.

Targets and Pathways in Bacterial Systems

The primary antibacterial mechanism of this compound involves the inhibition of key enzymes. One such target is aminoglycoside-2"-O-adenylyltransferase, an enzyme responsible for bacterial resistance to aminoglycoside antibiotics. nih.gov By inhibiting this enzyme, this compound can restore the efficacy of these antibiotics in resistant bacterial strains. nih.gov The inhibition is competitive with respect to the ATP cosubstrate and is dependent on the specific vicinal arrangement of oxygen atoms found in the 7-hydroxytropolone structure. nih.gov

Studies have shown that while some tropolones exhibit broad-spectrum antibacterial activity, their effectiveness can vary between Gram-positive and Gram-negative bacteria. nih.gov For instance, certain α-hydroxytropolones have demonstrated significant minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Staphylococcus aureus, while higher concentrations were required to inhibit Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov The biosynthesis of 7-hydroxytropolone in some Pseudomonas species is linked to the phenylacetic acid catabolic pathway, suggesting a role for this compound in the bacterium's own ecological interactions and potential as a biocontrol agent. researchgate.net

The general mechanisms of bacterial resistance to antimicrobial agents include enzymatic degradation, alteration of the drug target, and reduced drug permeability. mdpi.com this compound's ability to inhibit a resistance-conferring enzyme like aminoglycoside-2"-O-adenylyltransferase highlights a strategy to counteract these resistance mechanisms. nih.gov

Antiviral Mechanisms of Action

This compound and its derivatives, known as α-hydroxytropolones (αHTs), have demonstrated significant antiviral activity, particularly against herpesviruses. nih.govnih.gov Their mechanism of action is largely attributed to their ability to chelate divalent metal ions, which are essential cofactors for many viral enzymes involved in nucleic acid metabolism. nih.govlsu.edu These enzymes often belong to the nucleotidyltransferase superfamily (NTS), which share a common structural fold and catalytic mechanism. nih.govasm.org

Inhibition of Herpesvirus DNA Replication

A primary antiviral effect of α-hydroxytropolones is the specific inhibition of viral DNA replication. nih.govlsu.edu This has been observed across a range of herpesviruses, including human herpes simplex virus 1 (HSV-1), bovine herpesvirus 1 (BoHV-1), equine herpesvirus 1 (EHV-1), and feline herpesvirus 1 (FHV-1). nih.govlsu.edu The inhibitory effect on DNA synthesis is a key factor in their broad anti-herpesviral activity. nih.gov Research has shown that these compounds can suppress the accumulation of viral genomes and infectious particles, targeting events in the viral replication cycle that occur both before and during viral DNA replication. asm.org

Targeting Viral Nucleases (e.g., Herpesvirus Terminase pUL15C, HSV-1 pUL12)

α-Hydroxytropolones are known to target specific viral nucleases that are critical for the herpesvirus life cycle. One such target is the nuclease component of the herpesvirus terminase, pUL15C. nih.govnih.gov This enzyme is responsible for cleaving viral DNA into genome-length units before they are packaged into new viral capsids. nih.gov The terminase large subunit, including pUL15, is highly conserved among herpesviruses, making it an attractive target for broad-spectrum antiviral drugs. mdpi.com The crystal structure of pUL15C reveals an "RNase H-like" fold, characteristic of the NTS enzyme superfamily, which relies on divalent metal ions for its catalytic activity. asm.orgnih.gov this compound and its analogs inhibit pUL15C by chelating these metal ions in the enzyme's active site. nih.gov

Impact on Viral Reverse Transcriptase and Integrase

The antiviral activity of hydroxytropolones extends to retroviruses like HIV. These compounds were initially investigated as inhibitors of the ribonuclease H (RNase H) activity of HIV reverse transcriptase (RT). nih.govnih.govacs.org The RNase H domain of HIV RT is a member of the NTS enzyme superfamily and is crucial for the degradation of the RNA strand in RNA-DNA hybrids during reverse transcription. nih.gov

The catalytic domains of HIV integrase and RNase H share significant structural similarities, including a conserved DDE triad (B1167595) of acidic residues that coordinate divalent metal ions (Mg²⁺) in the active site. researchgate.net This similarity has led to the exploration of dual inhibitors targeting both enzymes. Hydroxytropolones are among the molecular scaffolds that have been shown to inhibit both HIV-1 integrase and RNase H. researchgate.net Their mechanism of action involves the chelation of the metal ions in the active sites of these enzymes, thereby blocking their catalytic function. researchgate.net

Antioxidant Mechanisms and Radical Scavenging Activity

This compound exhibits antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS). nih.govmdpi.com

The antioxidant mechanism of compounds like this compound can be understood through several pathways, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com The efficiency of these mechanisms is influenced by factors such as the bond dissociation enthalpy of the hydroxyl groups. mdpi.com The presence of the α-hydroxyketone moiety in the tropolone ring allows for the chelation of metal ions like Fe²⁺ and Fe³⁺. nih.gov This is a crucial aspect of its antioxidant activity, as these metal ions can catalyze the formation of highly reactive hydroxyl radicals through Fenton and Haber-Weiss reactions. nih.govnih.gov

The radical scavenging activity of this compound and related compounds can be evaluated using assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. nih.govbioline.org.br In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it to a non-radical form, with a corresponding change in color that can be measured spectrophotometrically. nih.gov The ability of a molecule to act as an effective antioxidant is also dependent on the stability of the antioxidant radical that is formed; less reactive antioxidant radicals are preferred to prevent further propagation of radical chain reactions. nih.gov

Role of Hydroxyl Group Substitution in Radical Scavenging Capacity

The radical scavenging activity of tropolone derivatives is significantly influenced by the presence and location of hydroxyl substituents on the tropolone ring. The hydroxyl group can donate a hydrogen atom to a free radical, thus neutralizing it and terminating the radical chain reaction. The ease with which this hydrogen atom is donated is a key factor in the antioxidant efficacy of the compound.

The position of the hydroxyl group affects the stability of the resulting phenoxyl radical. For instance, in many phenolic compounds, a hydroxyl group at certain positions can better stabilize the radical through resonance, delocalizing the unpaired electron across the aromatic system. This increased stability of the radical form makes the parent molecule a more effective antioxidant. sciepub.com Studies on various phenolic compounds have consistently shown that the number and arrangement of hydroxyl groups are paramount for radical scavenging capability. science.gov

In the context of this compound, the hydroxyl group at the C5 position is crucial for its antioxidant activity. This is analogous to other phenolic structures where hydroxyl groups on the aromatic ring are the primary sites for radical attack. For example, in studies of flavonoids, the presence of a hydroxyl group at the C5 position, in conjunction with other hydroxyl groups and a C4-keto group, is known to be a significant contributor to their radical scavenging potential. scispace.com The hydroxyl group at the 5-position in this compound is expected to be a primary site for hydrogen atom donation to scavenge free radicals. The resulting tropolonyl radical is stabilized by the delocalization of the unpaired electron over the seven-membered ring system.

The presence of additional hydroxyl groups on the tropolone ring can further enhance antioxidant activity. However, the specific contribution of the C5-hydroxyl group is significant in providing a reactive site for radical neutralization. The electron-donating nature of the hydroxyl group also influences the electronic properties of the entire molecule, which is a key aspect of the SET-PT mechanism of radical scavenging.

Computational Insights into Radical Scavenging Processes

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecular mechanisms of radical scavenging. These studies can calculate key thermodynamic and kinetic parameters that help to elucidate the preferred reaction pathways. For phenolic antioxidants, the most important parameters are the Bond Dissociation Enthalpy (BDE) for the HAT mechanism and the Ionization Potential (IP) for the SET-PT mechanism. nih.gov

Hydrogen Atom Transfer (HAT)

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant (ArOH) to a free radical (R•).

ArOH + R• → ArO• + RH

The primary determinant for the HAT mechanism is the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value indicates a weaker O-H bond, meaning the hydrogen atom can be abstracted more easily by a free radical, leading to a higher antioxidant activity. Computational studies on various phenolic compounds have shown a strong correlation between lower BDE values and higher radical scavenging capacity.

While specific DFT calculations for the BDE of this compound were not found in the provided search results, studies on other tropolone derivatives have been conducted. science.gov To illustrate the concept, the following table presents hypothetical BDE values for different hydroxylated tropolone isomers. A lower BDE for the 5-OH group compared to other positions would suggest its higher reactivity in the HAT pathway.

Illustrative BDE Values for Hydroxytropolone Isomers

| Compound | Hydroxyl Group Position | Illustrative BDE (kcal/mol) |

|---|---|---|

| 3-Hydroxytropolone | 3-OH | 88 |

| 4-Hydroxytropolone | 4-OH | 90 |

| This compound | 5-OH | 85 |

Note: These values are illustrative to explain the concept and are not based on direct experimental or computational results from the provided search.

Single Electron Transfer-Proton Transfer (SET-PT)

The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton from the radical cation to the anion.

ArOH + R• → ArOH•+ + R⁻ ArOH•+ → ArO• + H⁺

The first step, the single electron transfer, is governed by the Ionization Potential (IP) of the antioxidant. A lower IP value facilitates the donation of an electron, thus favoring the SET-PT mechanism. nih.gov Computational studies on various tropolones have calculated IP values to predict their radical scavenging activity via this pathway. science.gov

The following table provides an illustrative comparison of IP values for different hydroxytropolone isomers to demonstrate how computational data can predict reactivity in the SET-PT mechanism. A lower IP for this compound would indicate its propensity to act as an antioxidant through this pathway.

Illustrative IP Values for Hydroxytropolone Isomers

| Compound | Illustrative IP (kcal/mol) |

|---|---|

| 3-Hydroxytropolone | 170 |

| 4-Hydroxytropolone | 175 |

| This compound | 165 |

Note: These values are illustrative to explain the concept and are not based on direct experimental or computational results from the provided search.

DFT studies on phenolic compounds have shown that the presence of electron-donating groups, such as a hydroxyl group, generally lowers the IP, thereby enhancing antioxidant activity through the SET-PT mechanism. The specific electronic environment of the tropolone ring in this compound would influence its exact IP value.

Advanced Research Applications of 5 Hydroxytropolone

Development as Analytical Reagents

5-Hydroxytropolone is a compound with significant potential for development as an analytical reagent. Analytical reagents are substances used for chemical analysis to detect, identify, or quantify other substances. The utility of a compound as an analytical reagent is often dictated by its specific chemical properties, such as its ability to form stable and often colored complexes with metal ions, its electrochemical activity, or its unique spectroscopic characteristics.

The structure of this compound, featuring a seven-membered carbon ring with hydroxyl and carbonyl groups, provides it with the ability to act as a bidentate ligand, forming stable chelate complexes with a variety of metal ions. This chelating ability is a key feature for many analytical applications. For instance, the formation of a colored complex can be the basis for spectrophotometric determination of a metal ion. The intensity of the color, which is proportional to the concentration of the metal ion, can be measured using a spectrophotometer.

Furthermore, the electrochemical properties of this compound and its metal complexes could be exploited in the development of electrochemical sensors. The redox behavior of the compound or its complexes could be used to quantify certain analytes through techniques like voltammetry. The potential for derivatization of this compound also opens up possibilities for its use in chromatography. By converting an analyte into a derivative using this compound, its separation and detection by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be enhanced.

The fluorescence properties of this compound or its derivatives could also be harnessed for highly sensitive analytical methods. capes.gov.br Fluorescence spectroscopy is known for its high sensitivity and selectivity, and reagents that can form fluorescent complexes with analytes are highly valuable. marshalltonlabs.com

Table 1: Potential Analytical Applications of this compound

| Analytical Technique | Principle of Application |

| Spectrophotometry | Formation of colored complexes with metal ions. |

| Electrochemistry | Redox activity of this compound or its metal complexes for sensor development. |

| Chromatography | Use as a derivatization reagent to improve separation and detection of analytes. |

| Fluorimetry | Formation of fluorescent complexes for highly sensitive detection. marshalltonlabs.com |

Exploration in Materials Science

The unique chemical structure of this compound also makes it an interesting candidate for exploration in the field of materials science, particularly in the development of advanced materials with novel properties.

Nanomaterials are materials with at least one dimension in the nanoscale (typically 1-100 nanometers), and they often exhibit unique properties compared to their bulk counterparts. sci-hub.se The properties of nanomaterials are not only dependent on their size but also on their shape and surface characteristics. sci-hub.se this compound has the potential to be used in nanotechnology in several ways.

One of the key areas of application is in the surface functionalization of nanoparticles. The hydroxyl and carbonyl groups of this compound can be used to coat the surface of nanoparticles, which can prevent their agglomeration and improve their stability in various solvents. frontiersin.org This surface modification can also be used to impart specific functionalities to the nanoparticles. For example, by attaching this compound to the surface of magnetic nanoparticles, it may be possible to create a system for the selective extraction of metal ions from a solution.

Furthermore, this compound could be used as a precursor for the synthesis of novel carbon-based nanomaterials. The controlled carbonization of organic molecules is a common method for producing carbon dots or other carbon nanostructures. The specific structure of this compound might lead to the formation of carbon nanomaterials with interesting optical or electronic properties.

The interaction of this compound with different types of nanomaterials could also lead to the development of hybrid materials with enhanced properties. For instance, incorporating this compound into a polymer matrix containing nanoparticles could improve the mechanical or thermal properties of the resulting nanocomposite.

Table 2: Potential Roles of this compound in Nanotechnology

| Application Area | Description |

| Surface Functionalization | Coating nanoparticles to enhance stability and introduce specific functionalities. frontiersin.org |

| Nanoparticle Synthesis | Acting as a precursor for the synthesis of carbon-based nanomaterials. |

| Hybrid Materials | Incorporation into nanocomposites to improve material properties. |

Electroactive polymers (EAPs) are a class of smart materials that can change their size or shape in response to an electrical stimulus. mdpi.com This property makes them attractive for a wide range of applications, including actuators, artificial muscles, and sensors. mdpi.comresearchgate.net this compound could potentially be used in the development of novel EAPs and sensors.

One possibility is to use this compound as a monomer or a building block for the synthesis of new electroactive polymers. The presence of reactive functional groups in the molecule could allow it to be polymerized, either on its own or with other monomers, to create polymers with unique structures and properties. The resulting polymers could exhibit interesting electrochemical or electromechanical behavior.

Another potential application is as a dopant or additive to modify the properties of existing electroactive polymers. The incorporation of this compound into a polymer matrix could alter its conductivity, ion-transport properties, or mechanical characteristics. This could be a way to fine-tune the performance of EAPs for specific applications.

In the area of sensors, this compound could be used to create chemiresistive sensors. In such a sensor, the binding of an analyte to a sensing layer containing this compound would cause a change in the electrical resistance of the material, which could be easily measured. The selective binding of metal ions by this compound makes it a promising candidate for the development of sensors for heavy metals or other environmental pollutants.

Table 3: Potential Applications of this compound in Electroactive Polymers and Sensors

| Application | Description |

| Monomer for EAP Synthesis | Polymerization of this compound to create new electroactive polymers. |

| Additive for EAPs | Doping existing EAPs with this compound to modify their properties. |

| Chemiresistive Sensors | Development of sensors based on the change in electrical resistance upon analyte binding. |

Future Research Directions in 5 Hydroxytropolone Chemistry

Innovations in Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing 5-hydroxytropolone and its derivatives is a critical area for future research. Green chemistry principles are increasingly guiding synthetic strategies to minimize waste, reduce energy consumption, and utilize renewable resources. oecd-ilibrary.orgacs.orgresearchgate.net

Current research has already demonstrated the potential of innovative approaches. For instance, chemists have developed a procedure for the synthesis of bioactive cyclical amine compounds that forgoes the need for external catalysts by using an in situ-formed organoautocatalyst. fau.eu This method is highly effective, proceeds at room temperature, and achieves high yields, representing a significant step towards greener chemical production. fau.eu The use of biomass as a source for organic compounds is another promising strategy to achieve carbon-neutral industrial chemistry. mdpi.com Efforts are being made to convert bio-renewable feedstocks into valuable chemicals, although challenges remain in making these processes cost-effective and high-yielding. mdpi.com

Future innovations may include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Research into novel catalysts, including biocatalysts and organocatalysts, can lead to more selective and energy-efficient syntheses.

Renewable Feedstocks: Exploring pathways to synthesize this compound from abundant and renewable biomass sources, such as lignin (B12514952) or chitin, can significantly reduce the environmental impact of its production. oecd-ilibrary.org

Solvent-Free and Aqueous Reactions: The development of synthetic methods that operate in water or without solvents aligns with the principles of green chemistry by reducing the use of hazardous organic solvents. researchgate.netmdpi.com

Innovations in Sustainable Synthesis

| Sustainable Approach | Description | Potential Impact on this compound Synthesis | Reference |

|---|---|---|---|

| Organoautocatalysis | An in situ-formed catalyst accelerates the reaction without the need for external catalysts. | More efficient and atom-economical synthesis with reduced waste. | fau.eu |

| Biomass Valorization | Conversion of renewable biomass into chemical feedstocks. | Reduces reliance on petrochemical sources and promotes a circular economy. | oecd-ilibrary.orgmdpi.com |

| Green Solvents | Utilizing environmentally benign solvents like water or supercritical CO2. | Minimizes the use and generation of hazardous substances. | oecd-ilibrary.orgmdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Lowers the economic and environmental costs associated with energy consumption. | acs.org |

Further Elucidation of Structure-Activity Relationships for Targeted Applications

A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing new compounds with improved efficacy and selectivity for specific therapeutic targets. auctoresonline.org Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for a compound's pharmacological effects. mdpi.comnih.gov

For example, SAR studies on tropolone (B20159) derivatives have revealed that the presence and position of hydroxyl groups on the tropolone ring can significantly influence their antimalarial activity. nih.gov It was observed that having more than three contiguous oxygen atoms on the tropolone ring might enhance this activity. nih.gov Similarly, in the context of anti-HIV-1 activity, preliminary SAR studies of N-substituted quinolinonyl diketo acid derivatives indicated that an N-3 hydroxyl group is essential for integrase inhibition. researchgate.net